N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(phenylthio)propanamide
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Overview
Description
The compound “N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(phenylthio)propanamide” is a complex organic molecule. It contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are often found in various pharmaceuticals and are known for their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The presence of the thiazole ring and the phenylthio group could potentially influence the compound’s reactivity and stability .Chemical Reactions Analysis
Thiazole compounds are known to undergo various chemical reactions, including electrophilic substitution reactions such as nitration, bromination, formylation, and acylation .Scientific Research Applications
Synthesis and Biological Evaluation
A study by Thabet et al. (2011) focuses on the synthesis and biological evaluation of a series of newly synthesized aminothiazoles and thiazolylacetonitrile derivatives as potential anti-inflammatory agents. These compounds were synthesized through cyclocondensation and screened for analgesic and anti-inflammatory activities, although the specific compound was not directly mentioned (Thabet, Helal, Salem, & Abdelaal, 2011).
Synthesis and Herbicidal Activity
Liu and Shi (2014) designed and synthesized novel N-{5-[2-(4,6-dimethoxy-pyrimidin-2-yloxy)-phenyl]-[1,3,4]thiadiazol-2-yl}2-aroxy-propanamides showing moderate to good selective herbicidal activity. This demonstrates the potential agricultural applications of thiazole derivatives (Liu & Shi, 2014).
Anticancer and Anti-HCV Agents
Küçükgüzel et al. (2013) synthesized N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides, exploring their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. The study highlighted one compound exhibiting significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain compared to untreated controls or celecoxib (Küçükgüzel et al., 2013).
MMP Inhibitors in Tissue Damage
Incerti et al. (2018) investigated the anti-inflammatory/potential wound healing effects of 2-(1,2-benzothiazol-3-yl)-N-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)propanamides on the inflammatory/oxidative process. One derivative exhibited the ability to inhibit MMP-9 at the nanomolar level, highlighting its potential for tissue damage treatment (Incerti et al., 2018).
Antimicrobial Activity
Darwish et al. (2014) aimed to synthesize new heterocyclic compounds incorporating sulfamoyl moiety for antimicrobial use, indicating the broad potential of thiazole derivatives in developing new antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Mechanism of Action
Properties
IUPAC Name |
3-phenylsulfanyl-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2OS2/c25-19(11-12-26-16-6-2-1-3-7-16)23-22-24-21-17-8-4-5-14-9-10-15(20(14)17)13-18(21)27-22/h1-8,13H,9-12H2,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWKBNMGIGNVNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)CCSC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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